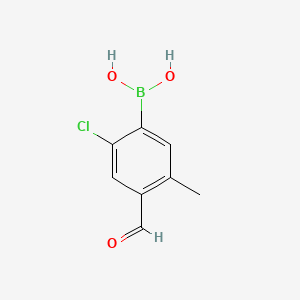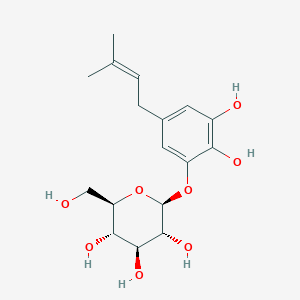![molecular formula C19H29O3- B14763858 3-[2-(2,5-Dimethylphenoxy)ethyl]-2,2,5-trimethylhexanoate](/img/structure/B14763858.png)
3-[2-(2,5-Dimethylphenoxy)ethyl]-2,2,5-trimethylhexanoate
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
3-[2-(2,5-Dimethylphenoxy)ethyl]-2,2,5-trimethylhexanoate is an organic compound with a complex structure It is characterized by the presence of a phenoxy group attached to a hexanoate backbone, which is further substituted with dimethyl and trimethyl groups
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 3-[2-(2,5-Dimethylphenoxy)ethyl]-2,2,5-trimethylhexanoate typically involves the reaction of 2,5-dimethylphenol with an appropriate alkylating agent to form the phenoxy intermediate. This intermediate is then reacted with 2,2,5-trimethylhexanoic acid or its derivatives under esterification conditions to yield the final product. Common reagents used in these reactions include alkyl halides, acid chlorides, and catalysts such as sulfuric acid or p-toluenesulfonic acid.
Industrial Production Methods
Industrial production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated reactors and precise control of reaction parameters such as temperature, pressure, and reactant concentrations are crucial for large-scale synthesis. Purification steps, including distillation and recrystallization, are employed to obtain the compound in high purity.
化学反应分析
Types of Reactions
3-[2-(2,5-Dimethylphenoxy)ethyl]-2,2,5-trimethylhexanoate can undergo various chemical reactions, including:
Oxidation: The phenoxy group can be oxidized to form quinones or other oxygenated derivatives.
Reduction: The ester group can be reduced to the corresponding alcohol using reducing agents like lithium aluminum hydride.
Substitution: The phenoxy group can participate in nucleophilic aromatic substitution reactions, leading to the formation of substituted phenoxy derivatives.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Lithium aluminum hydride or sodium borohydride in anhydrous solvents.
Substitution: Nucleophiles such as amines or thiols under basic conditions.
Major Products Formed
Oxidation: Quinones or hydroxy derivatives.
Reduction: Alcohols.
Substitution: Substituted phenoxy compounds.
科学研究应用
3-[2-(2,5-Dimethylphenoxy)ethyl]-2,2,5-trimethylhexanoate has diverse applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and antimicrobial effects.
Industry: Utilized in the production of specialty chemicals and materials.
作用机制
The mechanism of action of 3-[2-(2,5-Dimethylphenoxy)ethyl]-2,2,5-trimethylhexanoate involves its interaction with specific molecular targets. The phenoxy group can interact with enzymes or receptors, modulating their activity. The ester group may undergo hydrolysis, releasing active metabolites that exert biological effects. Pathways involved include signal transduction and metabolic processes.
相似化合物的比较
Similar Compounds
- Ethyl 2-(3,5-dimethylphenoxy)-2-methylpropanoate
- Ethyl 2-(2,3-dimethylphenoxy)-2-methylpropanoate
- N-[2-(3,5-dimethylphenoxy)ethyl]-2-methoxy-4-(methylthio)benzamide
Uniqueness
3-[2-(2,5-Dimethylphenoxy)ethyl]-2,2,5-trimethylhexanoate is unique due to its specific substitution pattern and the presence of both phenoxy and hexanoate groups. This structural combination imparts distinct chemical and biological properties, making it a valuable compound for various applications.
属性
分子式 |
C19H29O3- |
|---|---|
分子量 |
305.4 g/mol |
IUPAC 名称 |
3-[2-(2,5-dimethylphenoxy)ethyl]-2,2,5-trimethylhexanoate |
InChI |
InChI=1S/C19H30O3/c1-13(2)11-16(19(5,6)18(20)21)9-10-22-17-12-14(3)7-8-15(17)4/h7-8,12-13,16H,9-11H2,1-6H3,(H,20,21)/p-1 |
InChI 键 |
MBSQDSRABPSSEP-UHFFFAOYSA-M |
规范 SMILES |
CC1=CC(=C(C=C1)C)OCCC(CC(C)C)C(C)(C)C(=O)[O-] |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![(R)-1-(Dicyclohexylphosphino)-2-[(S)-1-(dimethylamino)ethyl]ferrocene](/img/structure/B14763779.png)
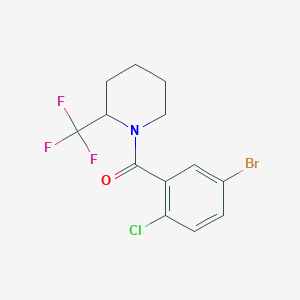
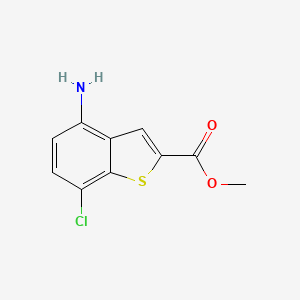
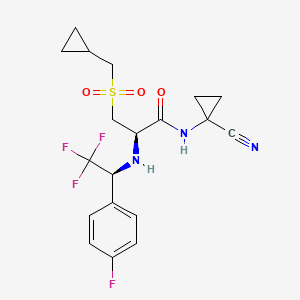
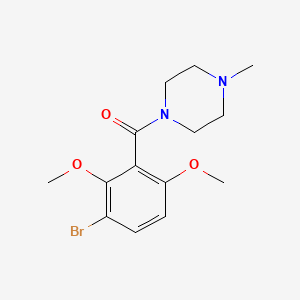

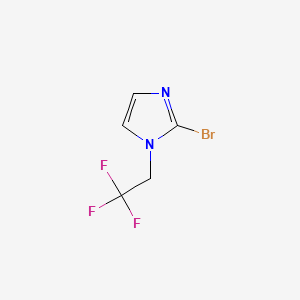
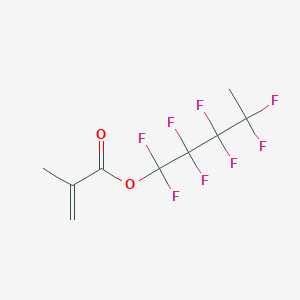

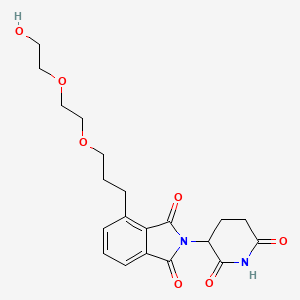
![1H-Pyrrolo[2,3-b]pyridine-3-acetic acid, 5-bromo-a-oxo-](/img/structure/B14763829.png)

